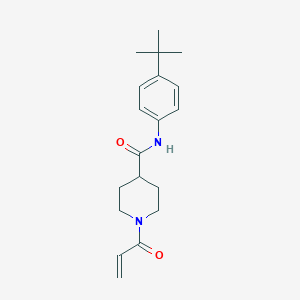

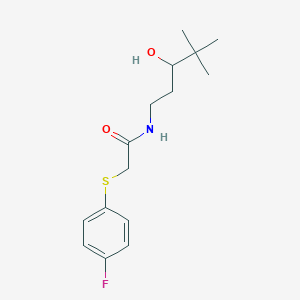

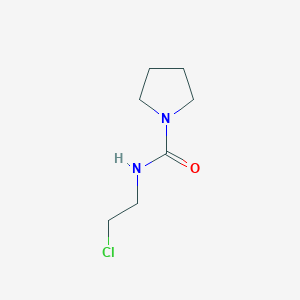

![molecular formula C16H18N2O4 B2474477 [2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate CAS No. 2361675-19-4](/img/structure/B2474477.png)

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate, also known as CPMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPMEA is a derivative of the amino acid phenylalanine and has a molecular weight of 337.39 g/mol.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

Research has shown that derivatives of “[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate” serve as versatile synthons for the synthesis of polyfunctional heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, demonstrating the compound's utility in constructing complex molecular structures for various scientific applications (Pizzioli et al., 1998).

Synthesis of Fused Pyranones and Pyrimidinones

The compound has been utilized in the synthesis of fused pyranones and pyrimidinones, highlighting its role in creating cyclic compounds with potential applications in medicinal chemistry and material science (Ornik et al., 1990).

Electrophilic Amination and Cyclopropanol Transformation

A novel application involves the copper-catalyzed electrophilic amination of cyclopropanols, facilitating the synthesis of various β-aminoketones. This process, which includes C-C bond cleavage and Csp(3)-N bond formation, highlights the compound's versatility in introducing amino functionalities into cyclic structures under mild conditions (Ye & Dai, 2015).

Photochemical and Photophysical Applications

The compound and its derivatives find applications in photochemical studies, such as the development of photoiniferter compounds for nitroxide-mediated photopolymerization. These studies underline the potential of “this compound” derivatives in material science, especially in the creation of polymers with controlled structures and functionalities (Guillaneuf et al., 2010).

Cyclopropanation Processes and Aminoboration

Another interesting application is in cyclopropanation processes and the development of chiral cyclopropane units through aminoboration. These processes are critical for synthesizing conformationally restricted analogues of biologically active compounds, potentially leading to the discovery of new drugs and materials with enhanced properties (Sakae et al., 2014).

Propiedades

IUPAC Name |

[2-[cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-3-14(19)17-12-6-4-11(5-7-12)16(21)22-10-15(20)18(2)13-8-9-13/h3-7,13H,1,8-10H2,2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTRNVRQLXEQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CC1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

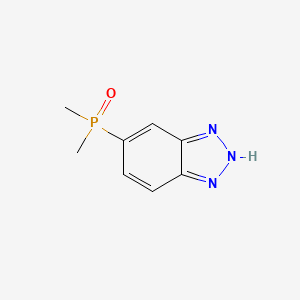

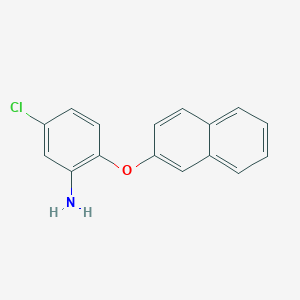

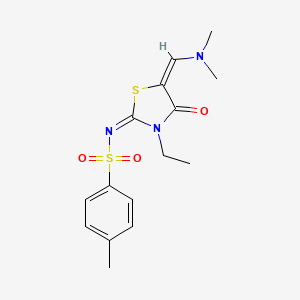

![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2474396.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)